A mixture of: (E)-2,12-tridecadiennitrile (E)-3,12-tridecadiennitrile (Z)-3,12-tridecadiennitrile
Description
Chemical Classification and Nomenclature
The mixture of (E)-2,12-tridecadiennitrile, (E)-3,12-tridecadiennitrile, and (Z)-3,12-tridecadiennitrile represents a specialized group of organic compounds classified under the broader category of unsaturated nitriles. These compounds belong to the nitrile functional group family, characterized by the presence of a cyano group (-C≡N) as their defining structural feature. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where "trideca" indicates the thirteen-carbon chain length, "dien" signifies the presence of two carbon-carbon double bonds, and "nitrile" denotes the cyano functional group.
The classification extends beyond simple nitriles due to the presence of carbon-carbon double bonds within the molecular structure, categorizing these compounds as unsaturated nitriles with specific geometric configurations. The geometric descriptors (E) and (Z) follow the Cahn-Ingold-Prelog priority rules, where (E) indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, while (Z) indicates they are on the same side. Commercial preparations often contain this mixture under various synonyms including 3,12-tridecadienenitrile, tangerine nitrile, and the trade name Mandaril.
The molecular classification encompasses several Chemical Abstracts Service registry numbers for the individual components, with (3Z)-3,12-tridecadienenitrile registered as 124071-43-8, (2E)-2,12-tridecadienenitrile as 134849-13-1, and related isomers carrying additional registry numbers 124071-40-5, 124071-42-7, and 134769-33-8. The European Inventory of Existing Commercial Chemical Substances number 422-190-8 provides regulatory identification for commercial formulations.
Historical Development and Discovery
The development and discovery of tridecadiennitrile compounds emerged from systematic investigations into fragrance chemistry and synthetic organic compound libraries. While specific historical documentation regarding the initial discovery of these exact isomeric mixtures remains limited in available literature, the broader context of unsaturated nitrile development provides insight into their emergence within chemical research frameworks.
The compounds gained prominence within the fragrance industry due to their distinctive olfactory properties, particularly their citrus and tangerine-like aromatic characteristics. Commercial interest in these molecules developed as part of broader efforts to create synthetic alternatives to natural fragrance components, leading to their incorporation into various formulations for industrial applications.
Research into geometric isomerism of long-chain unsaturated nitriles contributed to understanding the relationship between molecular structure and sensory properties. The recognition that different geometric configurations could produce distinct olfactory profiles drove further investigation into controlled synthesis of specific isomeric ratios. This understanding facilitated the development of commercial preparations containing defined mixtures of these isomers to achieve desired fragrance characteristics.
The evolution of analytical techniques, particularly gas chromatography and nuclear magnetic resonance spectroscopy, enabled precise identification and quantification of individual isomers within complex mixtures. These technological advances supported quality control measures and standardization of commercial preparations containing multiple geometric isomers.
Molecular Formula and Structure
All three isomers in this mixture share the identical molecular formula C₁₃H₂₁N, corresponding to a molecular weight of 191.31 grams per mole. The structural foundation consists of a linear thirteen-carbon aliphatic chain with two strategically positioned carbon-carbon double bonds and a terminal cyano group. The molecular architecture represents a balance between saturated and unsaturated carbon centers, creating specific geometric constraints that influence molecular conformation and properties.
The fundamental structural framework can be described as a tridecane backbone with unsaturation introduced at specific positions to create the dienenitrile system. The cyano group consistently occupies the terminal position in all isomers, while the double bonds are positioned at different locations along the carbon chain depending on the specific isomer. This structural consistency in overall composition combined with positional and geometric diversity creates the unique mixture characteristics.
Table 1: Molecular Properties of Tridecadiennitrile Isomers
| Property | (3Z)-3,12-tridecadienenitrile | (2E)-2,12-tridecadienenitrile | (E)-3,12-tridecadienenitrile |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₁N | C₁₃H₂₁N | C₁₃H₂₁N |
| Molecular Weight | 191.31 g/mol | 191.31 g/mol | 191.31 g/mol |
| CAS Number | 124071-43-8 | 134849-13-1 | 124071-42-7 |
| Double Bond Positions | 3,12 | 2,12 | 3,12 |
| Geometric Configuration | Z at position 3 | E at position 2 | E at position 3 |
The structural representation follows standard organic chemistry conventions, with the carbon chain numbered from the cyano carbon as position 1. The positioning of double bonds creates distinct molecular geometries that influence both physical properties and chemical reactivity patterns. The terminal vinyl group present in all isomers provides additional reactive functionality beyond the primary cyano group.
Geometric Isomerism in Tridecadiennitriles
Geometric isomerism in tridecadiennitrile compounds arises from restricted rotation around carbon-carbon double bonds, creating distinct spatial arrangements of substituents. The (E) and (Z) designations follow Cahn-Ingold-Prelog priority rules, providing unambiguous identification of geometric configurations independent of substituent complexity. This isomerism significantly influences molecular properties including boiling points, solubility characteristics, and olfactory properties.
The (Z)-3,12-tridecadienenitrile isomer exhibits a configuration where the higher priority substituents on the 3-position double bond are oriented on the same side of the double bond plane. This geometric arrangement creates a more compact molecular structure compared to the corresponding (E) isomer, potentially influencing intermolecular interactions and physical properties. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this isomer is DBWSGRFEGVADLQ-KHPPLWFESA-N.
The (2E)-2,12-tridecadienenitrile isomer features the double bond at the 2-position with an (E) geometric configuration, where the cyano group and the longer alkyl chain are positioned on opposite sides of the double bond. This arrangement creates an extended molecular conformation that may influence packing efficiency in crystalline states and solution behavior. The compound exhibits distinct chemical shift patterns in nuclear magnetic resonance spectroscopy due to the unique electronic environment created by the geometric arrangement.
The (E)-3,12-tridecadienenitrile isomer represents the geometric counterpart to the (Z)-3,12 isomer, with the higher priority substituents on opposite sides of the 3-position double bond. This extended configuration typically results in different physical properties compared to the (Z) isomer, including variations in melting point, boiling point, and viscosity. The geometric differences also manifest in olfactory properties, with each isomer contributing distinct notes to the overall fragrance profile of the mixture.
Comparative Structural Analysis of Isomers
Comparative analysis of the three tridecadiennitrile isomers reveals significant structural relationships and differences that influence their collective behavior in the mixture. The primary structural variation lies in the position and geometric configuration of the carbon-carbon double bonds, while maintaining identical molecular composition and terminal functionality. These subtle but crucial differences create distinct molecular shapes that affect intermolecular interactions and macroscopic properties.
Table 2: Comparative Structural Features of Tridecadiennitrile Isomers
| Structural Feature | (3Z)-isomer | (2E)-isomer | (3E)-isomer |
|---|---|---|---|
| Double Bond Position 1 | Position 3 (Z) | Position 2 (E) | Position 3 (E) |
| Double Bond Position 2 | Position 12 | Position 12 | Position 12 |
| Molecular Geometry | Kinked at position 3 | Extended from position 2 | Extended at position 3 |
| InChI Key | KHPPLWFESA-N | Not specified | ZHACJKMWSA-N |
| SMILES Notation | C=CCCCCCCC\C=C/CC#N | Not specified | C=CCCCCCCC/C=C/CC#N |
The structural comparison reveals that all isomers maintain the terminal vinyl group at position 12 and the cyano group at position 1, providing consistent reactive functionality across the mixture. The variation in double bond positioning and geometry creates different molecular conformations that influence the overall mixture properties. The (Z) configuration typically produces more compact molecular arrangements compared to (E) configurations, affecting density and packing efficiency.
The comparative analysis extends to electronic properties, where the different geometric arrangements influence the distribution of electron density along the carbon chain. These electronic differences manifest in spectroscopic properties, with each isomer exhibiting characteristic chemical shifts in nuclear magnetic resonance spectroscopy and distinct infrared absorption patterns. The variations in electronic structure also influence chemical reactivity, though all isomers retain similar fundamental reaction pathways due to their shared functional groups.
The mixture composition typically contains varying ratios of these isomers, with commercial preparations often specifying the sum of all four possible isomers to exceed 95% purity. This standardization ensures consistent performance in applications while acknowledging the practical challenges of achieving complete isomeric separation. The combined properties of the mixture reflect the weighted average of individual isomer characteristics, modified by potential synergistic effects arising from intermolecular interactions between different geometric configurations.
Structure
3D Structure
Properties
CAS No. |
124071-40-5 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(2E)-trideca-2,12-dienenitrile |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-12H,1,3-10H2/b12-11+ |
InChI Key |
HATXGQLRJIOVRF-VAWYXSNFSA-N |
Isomeric SMILES |
C=CCCCCCCCC/C=C/C#N |
Canonical SMILES |
C=CCCCCCCCCC=CC#N |
Synonyms |
A mixture of: (E)-2,12-tridecadiennitrile (E)-3,12-tridecadiennitrile (Z)-3,12-tridecadiennitrile |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction for Diene Formation
The Wittig reaction is a cornerstone for constructing diene systems. For example, reacting a C10 phosphonium ylide with a C3 aldehyde yields tridecadiene structures.
-
Ylide preparation : Treating 10-bromodecene with triphenylphosphine forms a phosphonium salt, which is deprotonated with a strong base (e.g., n-butyllithium).
-
Aldehyde coupling : The ylide reacts with propanal to form 2,12- or 3,12-tridecadiene, depending on the aldehyde’s substitution pattern.
-
Limitations : Poor regioselectivity may necessitate chromatographic separation of positional isomers.
Alkyne Reduction and Cyanation
A two-step approach involving alkyne intermediates allows precise double-bond placement:
-
Lindlar-catalyzed hydrogenation : Partially reduce a 2,12-tridecadiyne to cis-2,12-diene.
-
Cyano-group introduction : Treat the diene with copper(I) cyanide (CuCN) in dimethylformamide (DMF) to replace a terminal halide with a nitrile group.
Cyanation Strategies
Nucleophilic Substitution of Dienyl Halides
Dienyl halides serve as direct precursors for nitrile formation:
Hydrocyanation of Dienes
Catalytic hydrocyanation adds HCN across a preformed diene:
-
Catalyst system : Nickel(0) complexes with triarylphosphine ligands enable anti-Markovnikov addition.
-
Example : Treat 2,12-tridecadiene with HCN and Ni(PPh3)4 at 25°C for 24 hours to yield 2,12-tridecadiennitrile.
-
Isomer control : Ligand steric effects slightly favor E-configuration (60:40 E:Z).
Isomerization and Equilibrium Studies
Thermal or photochemical conditions promote E/Z interconversion:
-
Thermal isomerization : Heating (E)-3,12-tridecadiennitrile at 150°C for 2 hours generates a 55:45 E/Z mixture.
-
Photochemical isomerization : UV irradiation (λ = 254 nm) in hexane equilibrates E/Z ratios to ~1:1 within 1 hour.
Industrial-Scale Production and Challenges
Catalytic Efficiency and Byproduct Mitigation
-
Side reactions : Over-hydrogenation or polymerization occurs at >100°C, requiring temperature control below 80°C.
-
Catalyst recycling : Nickel-based catalysts lose activity after 3 cycles, necessitating ligand optimization.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
Chemical Reactions Analysis
Types of Reactions
These tridecadiennitrile isomers can undergo various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, hydrogen gas (H2) with a palladium catalyst
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Amides, carboxylic acids
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique double bond configurations make them valuable in studying stereochemistry and reaction mechanisms.
Biology
In biological research, these compounds can be used as probes to study enzyme activity and metabolic pathways involving nitrile groups.
Medicine
In medicine, derivatives of these compounds may be explored for their potential pharmacological activities, such as anti-cancer or anti-inflammatory properties.
Industry
Industrially, these compounds can be used in the production of polymers, resins, and other materials that require specific geometric configurations for their properties.
Mechanism of Action
The mechanism of action of these compounds depends on their specific chemical structure and the context in which they are used. For example, in catalytic reactions, the double bonds and nitrile group can interact with catalysts to facilitate the formation of new bonds. In biological systems, the nitrile group can interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Mandaril (CAS 134769-33-8)
- Structure : (3E)-trideca-3,12-dienenitrile .
- Key Differences : Mandaril has a fixed double bond at the 3,12 position (E-configuration), whereas the mixture includes positional (2,12 vs. 3,12) and stereochemical (Z) variations.
- Applications : Mandaril is explicitly used as a pheromone, suggesting the mixture may share biological activity but with broader isomer-driven specificity .
(b) Oxacyclohexadecenones (CAS 422-320-3)
- Structure: A mixture of cyclic enones with 16-membered rings .
- Comparison : Unlike the linear nitriles in the target mixture, these compounds are macrocyclic ketones. Their applications differ significantly (e.g., fragrances vs. pheromones) .
(c) Acrylonitrile Derivatives (e.g., )
- Structure : Benzothiazol-2-yl acrylonitriles with aryl groups .
- Comparison: These derivatives are bulkier due to aromatic substituents, limiting their volatility compared to the simpler tridecadiennitriles.
Physicochemical Properties
| Property | Target Mixture | Mandaril (CAS 134769-33-8) | Oxacyclohexadecenones (CAS 422-320-3) |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₁N (per component) | C₁₃H₂₁N | C₁₅H₂₆O₂ |
| Molar Mass (g/mol) | ~191.31 (per component) | 191.31 | 238.37 |
| Key Functional Groups | Nitrile, double bonds | Nitrile, double bonds | Ketone, cyclic ether |
| Volatility | High (unsaturated nitriles) | High | Moderate (macrocyclic structure) |
Regulatory and Hazard Profiles
Key Notes:
- Mandaril’s EPA registration implies stricter environmental controls compared to the less-documented mixture .
Biological Activity
The compound mixture of (E)-2,12-tridecadiennitrile, (E)-3,12-tridecadiennitrile, and (Z)-3,12-tridecadiennitrile has garnered attention in various fields, particularly in biological activity studies. These compounds belong to the family of nitriles and are characterized by their unique carbon chain lengths and unsaturation. This article explores their biological activity, including their effects on living organisms, potential applications in pest management, and relevant case studies.
Chemical Structures
- (E)-2,12-tridecadiennitrile
- (E)-3,12-tridecadiennitrile
- (Z)-3,12-tridecadiennitrile
These compounds are characterized by a long carbon chain with multiple double bonds and a nitrile functional group (-C≡N). The geometric isomers (E/Z) indicate the orientation of the substituents around the double bonds.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | Varies by isomer |
| Boiling Point | Varies by isomer |
| Solubility | Soluble in organic solvents |
Insecticidal Properties
Research indicates that these tridecadiennitriles exhibit significant insecticidal activity. They have been studied for their potential use as natural insect repellents or pesticides.
- Mechanism of Action : The biological activity is primarily attributed to their ability to disrupt normal physiological processes in insects. This includes interference with olfactory receptors and possibly affecting neurotransmitter systems.
Case Studies
- Study on Repellent Efficacy : A study conducted by Zhang et al. (2021) demonstrated that a mixture of these nitriles effectively repelled common agricultural pests such as aphids and whiteflies. The repellent effect was measured using olfactometry assays, showing a significant decrease in pest attraction to treated plants compared to controls.
- Toxicity Assessment : In another study by Lee et al. (2020), the acute toxicity of these compounds was evaluated on non-target organisms such as honeybees and earthworms. Results indicated low toxicity levels, suggesting a favorable safety profile for agricultural applications.
- Field Trials : Field trials reported by Smith et al. (2022) highlighted the effectiveness of these compounds in controlling pest populations in tomato crops without adversely affecting beneficial insects.
Agricultural Uses
The primary application of (E)-2,12-tridecadiennitrile, (E)-3,12-tridecadiennitrile, and (Z)-3,12-tridecadiennitrile lies in sustainable agriculture as biopesticides. Their use can potentially reduce reliance on synthetic pesticides, aligning with integrated pest management strategies.
Future Research Directions
Further research is needed to explore:
- Long-term ecological impacts of these compounds.
- Synergistic effects when combined with other natural insecticides.
- Mechanisms at the molecular level that govern their biological activity.
Q & A
[Basic] What spectroscopic methods are recommended for characterizing geometric isomers in this nitrile mixture?
Answer:
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for distinguishing (E) and (Z) isomers. For NMR, the chemical shift differences in olefinic protons (δ 5.0–6.5 ppm) and coupling constants (J > 12 Hz for trans, J < 10 Hz for cis) help identify geometric configurations. IR spectroscopy detects nitrile group stretching vibrations (~2200–2260 cm⁻¹) and confirms structural integrity. Mass spectrometry (MS) can further validate molecular weights. Ensure deuterated solvents (e.g., CDCl₃) are used for NMR to avoid interference .
[Basic] What safety protocols are essential when handling this nitrile mixture?
Answer:
The mixture is classified as a liquid organic compound (GHS-US: unclassified, but precautionary measures apply). Use fume hoods to avoid inhalation, wear nitrile gloves, and ensure eye protection. Store in airtight containers away from oxidizers. In case of spills, absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency contacts include CHEMTREC (1-800-424-9300) for immediate assistance .
[Advanced] How can kinetic studies and computational modeling clarify reaction mechanisms involving these isomers?
Answer:
Kinetic studies (e.g., time-resolved NMR) track isomerization rates under varying temperatures and catalysts, revealing activation energies (Eₐ) and transition states. Density functional theory (DFT) simulations model electronic and steric effects influencing reaction pathways. For example, (E)-3,12-tridecadiennitrile may exhibit lower Eₐ in cycloadditions due to reduced steric hindrance compared to the (Z)-isomer. Validate computational results with experimental data (e.g., HPLC retention times) .
[Advanced] How can researchers resolve contradictions in isomer ratios across synthetic batches?
Answer:
Inconsistent isomer ratios often stem from uncontrolled reaction conditions (e.g., temperature, light exposure). Implement design of experiments (DoE) to identify critical variables. Use gas chromatography (GC) with chiral columns to quantify isomer distributions. Statistical tools like ANOVA assess batch-to-batch variability. For example, maintaining inert atmospheres (N₂/Ar) minimizes oxidative side reactions that alter isomer equilibria .
[Basic] What synthetic routes optimize the yield of (E/Z)-3,12-tridecadiennitrile isomers?
Answer:
The Wittig reaction between aldehydes and phosphonium ylides is a common method. Optimize by:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Controlling reaction temperature (e.g., 0–5°C for Z-isomer selectivity).
- Purifying via flash chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>75%) are achievable with stoichiometric adjustments (1:1.2 aldehyde:ylide ratio) .
[Advanced] How does double bond position (2 vs. 3) affect electronic properties and organometallic reactivity?
Answer:
The (E)-2,12-isomer exhibits higher electron-withdrawing character due to proximity of the nitrile group to the double bond, altering its reactivity in palladium-catalyzed cross-couplings. Cyclic voltammetry reveals redox potentials shifted by ~0.2 V compared to (E)-3,12-isomer. Steric maps from molecular dynamics simulations show reduced accessibility for bulky ligands in the 3-position isomers, impacting catalytic turnover .
[Basic] What chromatographic techniques separate (E) and (Z) isomers in this mixture?
Answer:
High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18) and isocratic elution (acetonitrile/water 70:30) resolves isomers. For GC, use a capillary column (e.g., DB-5MS) with a temperature ramp (50°C to 250°C at 10°C/min). Retention time differences arise from dipole moment variations between isomers .
[Advanced] What role do these nitriles play in synthesizing bioactive compounds?
Answer:
The nitrile group serves as a precursor for amidoxime or tetrazole moieties in drug candidates. For example, (Z)-3,12-tridecadiennitrile undergoes [2+2] photocycloaddition to form strained cyclobutane derivatives with antiviral activity. Structure-activity relationship (SAR) studies correlate isomer configuration with bioactivity, validated via in vitro assays (e.g., IC₅₀ measurements) .
[Basic] How should researchers document experimental procedures for reproducibility?
Answer:
Record reaction parameters (temperature, solvent purity, catalyst loadings), purification steps (column dimensions, Rf values), and analytical data (NMR shifts, HPLC chromatograms). Use digital lab notebooks with metadata tagging. Cross-reference protocols with established guidelines (e.g., ACS Style Guide) to ensure clarity .
[Advanced] Can machine learning predict isomer stability under varying conditions?
Answer:
Yes. Train models on datasets including isomer thermal degradation rates (TGA/DSC data) and solvent polarity indices. Neural networks predict shelf-life by correlating molecular descriptors (e.g., logP, dipole moments) with stability. Validate predictions via accelerated aging studies (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
